molecular formula C18H11N3O3 B2845024 (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide CAS No. 735303-57-8

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide

Cat. No. B2845024
CAS RN: 735303-57-8
M. Wt: 317.304
InChI Key: CALAYSSBWAFMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to disruption of energy metabolism in cancer cells.

Mechanism of Action

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide targets the TCA cycle enzymes, PDH and KGDH, leading to disruption of energy metabolism in cancer cells. By inhibiting these enzymes, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide induces a metabolic shift in cancer cells from oxidative phosphorylation to glycolysis, leading to increased production of reactive oxygen species (ROS) and ATP depletion, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through its effects on energy metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of other anticancer agents. In preclinical studies, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its specificity for cancer cells, which minimizes off-target effects. Another advantage is its ability to enhance the efficacy of other anticancer agents, which could lead to the development of combination therapies. However, one limitation of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its low solubility, which could affect its bioavailability and efficacy in vivo. Another limitation is its high cost, which could limit its accessibility for research purposes.

Future Directions

There are several future directions for the research and development of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. One direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the dosing and administration of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide to enhance its efficacy and minimize its toxicity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide in combination with other anticancer agents and to identify potential biomarkers of response to the compound.

Synthesis Methods

The synthesis of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide involves the reaction of 4-oxo-1,3-dioxoisoindoline-2-carboxylic acid with 2-phenylacetonitrile in the presence of triethylamine and acetic anhydride to obtain the intermediate (E)-ethyl 3-phenylacrylate. The intermediate is then reacted with hydrazine hydrate to obtain the final product, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been extensively studied in preclinical and clinical studies as a potential anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical studies.

properties

IUPAC Name

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c19-10-12(9-11-5-2-1-3-6-11)16(22)20-14-8-4-7-13-15(14)18(24)21-17(13)23/h1-9H,(H,20,22)(H,21,23,24)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAYSSBWAFMLK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.